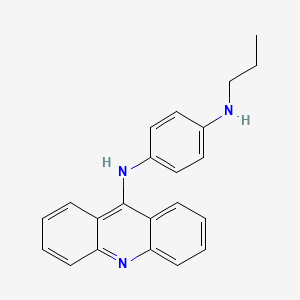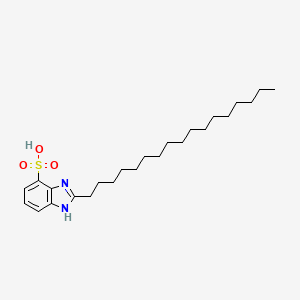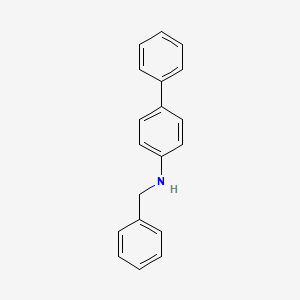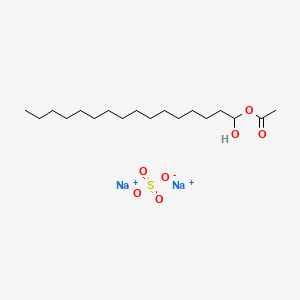
O,O'-Di-m-cresyl dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O’-Di-m-cresyl dithiophosphate is an organophosphorus compound with the molecular formula C14H15O2PS2. It consists of 15 hydrogen atoms, 14 carbon atoms, 2 oxygen atoms, 1 phosphorus atom, and 2 sulfur atoms . This compound is part of the dithiophosphate family, which is known for its applications in various industrial processes, particularly in the field of lubrication and metalworking.
Preparation Methods
The synthesis of O,O’-Di-m-cresyl dithiophosphate typically involves the reaction of cresol with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of thiophosphate salts and alkyl halides in the presence of a base . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
O,O’-Di-m-cresyl dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, sulfur, and phosphorus compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alkyl halides can lead to the formation of phosphorothioates .
Scientific Research Applications
O,O’-Di-m-cresyl dithiophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organophosphorus compounds. In biology, it has been studied for its potential use as a pesticide due to its ability to inhibit certain enzymes. In medicine, it has been explored for its potential therapeutic properties . Additionally, it is used in the industry as a lubricant additive and in metalworking fluids .
Mechanism of Action
The mechanism of action of O,O’-Di-m-cresyl dithiophosphate involves its interaction with metal ions and enzymes. The compound forms complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site . The molecular targets and pathways involved in this process are still being studied, but it is known that the compound can affect various biochemical pathways.
Comparison with Similar Compounds
O,O’-Di-m-cresyl dithiophosphate is similar to other dithiophosphate compounds, such as O,O-diethyl dithiophosphate and O,O-diisopropyl dithiophosphate . it is unique in its specific structure and the presence of cresyl groups, which can influence its reactivity and applications. Compared to its analogs, O,O’-Di-m-cresyl dithiophosphate exhibits different selectivity and efficiency in various industrial processes .
Properties
CAS No. |
7595-89-3 |
|---|---|
Molecular Formula |
C14H15O2PS2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
bis(3-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2/c1-11-5-3-7-13(9-11)15-17(18,19)16-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,18,19) |
InChI Key |
GKNITEVWPONLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=S)(OC2=CC=CC(=C2)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)




![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)
